molecular formula C17H23BN2O3 B12837448 6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B12837448
M. Wt: 314.2 g/mol
InChI Key: YOIVLIMSLFAEKO-UHFFFAOYSA-N
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Description

6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an indazole core with an oxetane ring and a boronate ester group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multiple steps, including the formation of the indazole core, the introduction of the oxetane ring, and the attachment of the boronate ester group. Common synthetic routes may include:

    Formation of the Indazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxetane Ring: The oxetane ring can be introduced through nucleophilic substitution reactions, where an appropriate oxetane precursor reacts with the indazole core.

    Attachment of the Boronate Ester Group: The boronate ester group is typically introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid or boronate ester precursor.

Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxetane ring to a more stable structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe or ligand in biological studies to investigate enzyme activities or receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activities and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can be compared with other similar compounds, such as:

    Indazole Derivatives: Compounds with similar indazole cores but different substituents, such as 5-nitroindazole or 6-chloroindazole.

    Oxetane-Containing Compounds: Compounds with oxetane rings, such as oxetan-3-yl-methanol or oxetan-3-yl-acetic acid.

    Boronate Esters: Compounds with boronate ester groups, such as phenylboronic acid or pinacolborane.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H23BN2O3

Molecular Weight

314.2 g/mol

IUPAC Name

6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C17H23BN2O3/c1-11-6-15-12(8-19-20(15)13-9-21-10-13)7-14(11)18-22-16(2,3)17(4,5)23-18/h6-8,13H,9-10H2,1-5H3

InChI Key

YOIVLIMSLFAEKO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N(N=C3)C4COC4

Origin of Product

United States

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